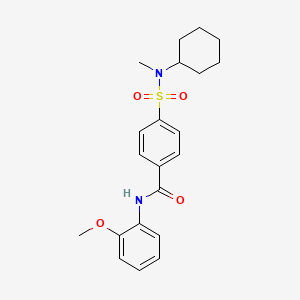

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide” is a derivative of pyrimidine . It’s part of a series of compounds designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . Most of these compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .

Molecular Structure Analysis

The molecular structure of this compound, like other pyrimidines, contains a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure details of “this compound” are not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Pyrimidine derivatives, such as those synthesized through one-pot, three-component reactions involving aldehyde, malononitrile, and benzamidine hydrochloride, have shown significant antibacterial activity. This type of research underlines the potential of pyrimidine compounds in the development of new antibacterial agents. The synthesis process, often facilitated by catalysts like magnetic nano Fe3O4 particles under solvent-free conditions, highlights the compound's versatility and potential for environmental-friendly chemical processes (S. Rostamizadeh et al., 2013).

Anticancer and Anti-inflammatory Agents

Pyrazolopyrimidine derivatives, related to the pyrimidine structure, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into designing more effective therapeutic agents. Such studies underscore the potential of pyrimidine and its derivatives in medicinal chemistry, particularly in developing treatments for cancer and inflammation (A. Rahmouni et al., 2016).

Antiviral Activity

Novel synthesis routes for benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus H5N1. The research into these compounds, which share a structural core with pyrimidines, opens up new avenues for antiviral drug development. Such studies are crucial in the ongoing fight against emerging viral threats and highlight the broad applicability of pyrimidine derivatives in addressing global health challenges (A. Hebishy et al., 2020).

Novel Synthetic Methods and Therapeutic Uses

Research into novel amidino-benzylpyrimidines and their manufacturing processes has expanded the understanding of pyrimidine derivatives' therapeutic applications. These compounds have been explored for their antibacterial and antiprotozoal uses, demonstrating the compound's potential in treating infectious diseases. The development of drugs containing these compounds could lead to new treatments for a range of conditions, underscoring the importance of pyrimidine derivatives in pharmaceutical research (P. Scharwaechter et al., 1982).

Wirkmechanismus

Target of Action

The primary target of 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been designed and synthesized as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM, and poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 µM . This indicates that the compound is a selective AChE inhibitor .

Biochemical Pathways

The inhibition of AChE by the compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the concentration of ACh. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in learning and memory .

Result of Action

The result of the compound’s action is the inhibition of AChE, leading to an increase in the concentration of ACh . This can help alleviate the symptoms of AD, which is associated with a deficiency in ACh .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide interacts with acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition . The compound acts as an inhibitor of AChE, thereby increasing the levels of acetylcholine in the brain, which can help alleviate the symptoms of AD .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting AChE, this compound increases the availability of acetylcholine, which can enhance neuronal communication and potentially improve cognitive function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .

Eigenschaften

IUPAC Name |

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c23-20-19(21(29)24-15-17-7-3-1-4-8-17)16-25-22(26-20)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,24,29)(H2,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAKSSFCUQAOMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)

![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)

![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2752810.png)

![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)